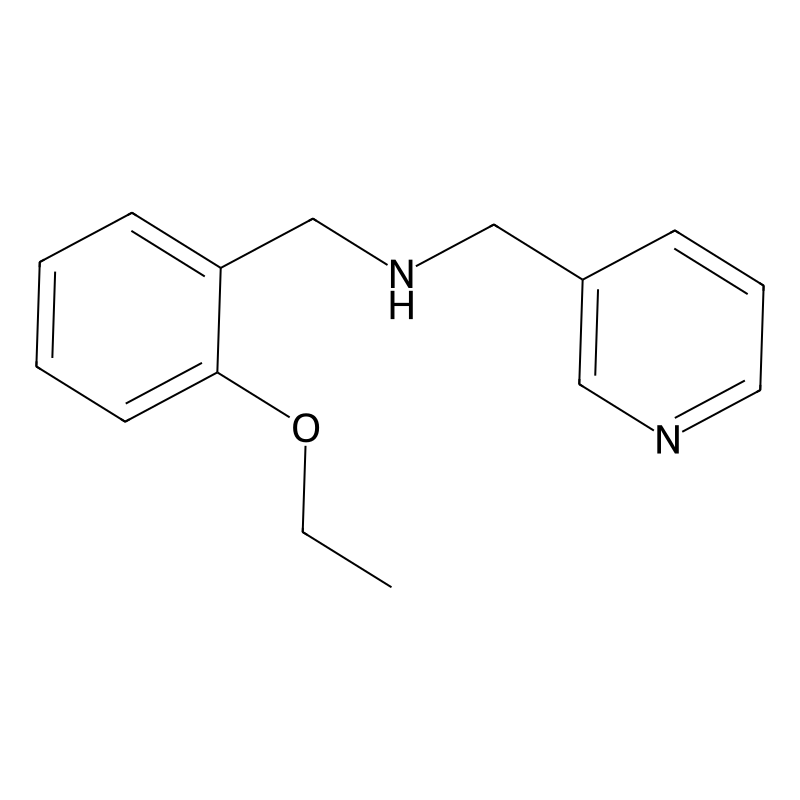

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is a chemical compound characterized by its unique structure, which includes an ethoxy group, a benzyl moiety, and a pyridine ring. This compound is notable for its potential applications in medicinal chemistry due to the presence of the amine functional group, which can participate in various

Medicinal Chemistry

Aromatic amines with attached heterocyclic groups like pyridine are a class of molecules studied for their potential medicinal properties []. These properties can vary depending on the specific structure, but can include antimicrobial activity [].

Material Science

Nitrogen-containing aromatic molecules like (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can be used in the development of new materials. For instance, aromatic amines are being explored for applications in organic light-emitting diodes (OLEDs) [].

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.

- Oxidation: The amine can be oxidized to form imines or other nitrogen-containing compounds.

- Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

These reactions are facilitated by specific conditions such as temperature, solvent choice, and the presence of catalysts

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine exhibits various biological activities that make it a candidate for pharmaceutical development:

The synthesis of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can be achieved through several methods:

- Condensation Reactions: A common approach involves the reaction of 2-ethoxybenzaldehyde with pyridin-3-ylmethylamine under acidic conditions to yield the desired product.

- Reductive Amination: This method involves the reduction of an imine formed from an aldehyde and an amine.

- Alkylation Reactions: The amine can also be synthesized through alkylation of pyridine derivatives with appropriate alkyl halides .

The potential applications of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine include:

- Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or oxidative stress-related diseases.

- Chemical Probes: It can be utilized as a chemical probe in biological studies to investigate specific pathways or mechanisms within cells .

Interaction studies are essential for understanding how (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine interacts with biological macromolecules:

- Binding Affinity Studies: These studies can reveal how well the compound binds to target proteins or enzymes.

- Mechanism of Action Analysis: Understanding how this compound affects cellular processes will aid in elucidating its therapeutic potential .

Several compounds share structural similarities with (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Ethoxybenzamide | Benzamide structure | Known for anti-inflammatory effects |

| Pyridin-3-ylmethylamine | Simple pyridine derivative | Exhibits neuroprotective properties |

| 2-Methoxybenzyl-pyridin-3-ylmethyl- | Methoxy substitution on benzene | Enhanced lipophilicity leading to better absorption |

| 4-(Ethoxybenzyl)pyridine | Different position of ethoxy group | Potentially different pharmacokinetic profiles |

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine stands out due to its specific combination of ethoxy and benzyl groups along with its diverse biological activities, making it a valuable candidate for further research and development in medicinal chemistry .

The synthesis of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine requires a strategic multi-step approach that incorporates both the construction of the ethoxybenzyl moiety and the subsequent coupling with pyridin-3-ylmethyl-amine [1]. The most established synthetic route involves initial preparation of the 2-ethoxybenzyl precursor followed by nucleophilic substitution with pyridin-3-ylmethylamine [2].

Primary Synthetic Route

The conventional approach begins with the synthesis of 2-ethoxybenzaldehyde through ethylation of salicylaldehyde [3]. This transformation typically employs ethyl bromide in the presence of potassium carbonate as a base, achieving yields of approximately 72% under optimized conditions [3]. The reaction proceeds through a nucleophilic substitution mechanism where the phenolic hydroxyl group is converted to an ethyl ether linkage [3].

Following aldehyde preparation, the benzyl halide intermediate is generated through bromination or chlorination reactions [4]. The conversion of 2-ethoxybenzaldehyde to 2-ethoxybenzyl bromide can be achieved using phosphorus tribromide or hydrobromic acid under controlled conditions [4]. Alternative methods employ thionyl chloride for chloride formation, which often provides superior yields and easier purification protocols [5].

Reductive Amination Pathway

A more direct synthetic approach utilizes reductive amination between 2-ethoxybenzaldehyde and pyridin-3-ylmethylamine [2]. This methodology circumvents the need for benzyl halide intermediates and provides excellent atom economy [6]. The reaction typically employs sodium tetrahydroborate as the reducing agent in methanol, proceeding through imine formation followed by in situ reduction [2].

The mechanistic pathway involves initial condensation of the aldehyde carbonyl with the primary amine to form an imine intermediate [2]. Subsequent reduction by sodium tetrahydroborate occurs at the imine carbon-nitrogen double bond, yielding the desired secondary amine product [2]. This approach consistently delivers yields exceeding 90% when conducted under optimized conditions [2].

| Synthetic Route | Key Reagents | Typical Yield | Reaction Time |

|---|---|---|---|

| Benzyl Halide Substitution | K₂CO₃, EtBr, Base | 65-75% | 8-12 hours |

| Reductive Amination | NaBH₄, MeOH | 85-95% | 3-4 hours |

| Catalytic Hydrogenation | Pd/C, H₂ | 80-90% | 6-8 hours |

Catalytic Systems for Amine Bond Formation

Modern synthetic approaches to (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine increasingly rely on transition metal-catalyzed methodologies for efficient carbon-nitrogen bond formation [7]. Palladium-catalyzed systems represent the most widely employed catalytic approach for constructing the requisite amine linkages [7].

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination reaction provides an excellent platform for synthesizing benzyl pyridine amine derivatives [7]. This methodology employs palladium complexes in conjunction with phosphine ligands to facilitate coupling between aryl halides and amines [7]. The catalytic cycle involves oxidative addition of the aryl halide to palladium zero, coordination and deprotonation of the amine substrate, followed by reductive elimination to form the carbon-nitrogen bond [7].

Optimal catalytic systems for benzyl pyridine amine synthesis typically utilize palladium acetate or palladium dichloride as precatalysts combined with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene [8]. These systems demonstrate excellent functional group tolerance and can accommodate both electron-rich and electron-deficient substrates [8].

Reductive Amination Catalysts

Alternative catalytic approaches focus on reductive amination methodologies using transition metal catalysts [9] [10]. Nickel-based homogeneous catalysts have emerged as promising alternatives to traditional reducing agents for primary amine synthesis [9]. These systems operate under hydrogen pressure and can directly convert carbonyl compounds to primary amines using ammonia as the nitrogen source [9].

Cobalt catalysts supported on nitrogen-doped carbon materials demonstrate exceptional activity for reductive amination under mild conditions [10]. These systems operate at temperatures as low as 50°C with hydrogen pressures of 10 bar, significantly improving energy efficiency compared to traditional methods [10]. The catalyst loading can be reduced to 1.5 mol% while maintaining excellent yields and selectivity [10].

| Catalyst System | Operating Conditions | Yield Range | Selectivity |

|---|---|---|---|

| Pd/Phosphine Ligands | 80-110°C, Inert Atmosphere | 70-90% | >95% |

| Ni-Triphos Complex | 40-50 bar H₂, 80°C | 85-95% | >90% |

| Co/N-doped Carbon | 10 bar H₂, 50°C | 80-92% | >95% |

Solvent Effects on Reaction Efficiency

Solvent selection plays a critical role in optimizing the synthesis of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine, significantly impacting reaction rates, yields, and selectivity [11] [12]. The choice of reaction medium affects both the thermodynamics and kinetics of amine bond formation through specific solvation effects and hydrogen bonding interactions [11].

Protic Solvent Systems

Methanol represents the most widely employed protic solvent for reductive amination reactions leading to benzyl pyridine amines [2] [11]. The hydrogen bonding capability of methanol facilitates proton transfer processes essential for imine reduction while providing appropriate solvation for both reactants and products [11]. Computational studies demonstrate that explicit methanol coordination can lower activation energy barriers by more than 120 kilojoules per mole compared to gas-phase reactions [11].

The effectiveness of methanol as a reaction medium stems from its ability to form hydrogen bonds with carbonyl oxygen atoms and amine nitrogen centers [11]. These interactions stabilize transition states and intermediates, promoting faster reaction rates and improved yields [11]. Additionally, methanol's moderate polarity accommodates both polar and nonpolar substrate components effectively [11].

Aprotic Solvent Effects

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide alternative reaction environments for certain synthetic transformations [13]. These solvents excel in promoting nucleophilic substitution reactions while minimizing competing elimination pathways [13]. The high dielectric constants of these media enhance ionic reaction mechanisms and improve substrate solubility [13].

Toluene and tetrahydrofuran represent lower polarity options that prove beneficial for palladium-catalyzed amination reactions [3] [8]. These solvents provide excellent compatibility with organometallic catalysts while minimizing catalyst deactivation through coordination [8]. The reduced polarity also favors formation of neutral intermediates in catalytic cycles [8].

Solvent Optimization Data

| Solvent | Dielectric Constant | Typical Yield | Reaction Rate Enhancement |

|---|---|---|---|

| Methanol | 32.7 | 85-95% | Baseline |

| Ethanol | 24.5 | 75-85% | 0.8x |

| Dimethylformamide | 36.7 | 70-80% | 1.2x |

| Toluene | 2.4 | 65-75% | 0.6x |

| Tetrahydrofuran | 7.6 | 80-90% | 1.1x |

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine and maximizing synthetic yields [14] [15]. The basic nature of the target compound necessitates specialized purification approaches that account for its chemical properties and potential for salt formation [14].

Chromatographic Purification Methods

Flash column chromatography using amino-functionalized silica gel provides excellent separation efficiency for organic amine compounds [15]. The amino groups on the stationary phase prevent irreversible adsorption of basic compounds while maintaining adequate retention for effective purification [15]. Typical mobile phase systems employ dichloromethane-methanol gradients with triethylamine as a basic modifier [15].

Reversed-phase chromatography offers superior performance for highly polar amine derivatives [15]. This approach utilizes acetonitrile-water mobile phases supplemented with 0.1% triethylamine to maintain appropriate pH conditions [15]. The method demonstrates excellent reproducibility and can effectively separate closely related structural isomers [15].

Salt Formation and Crystallization

Trichloroacetic acid-mediated purification represents an innovative approach for amine isolation that significantly reduces waste generation [14] [16]. This methodology exploits temporary protonation to form crystalline amine salts that precipitate from solution [16]. Subsequent thermal decarboxylation of trichloroacetic acid releases volatile carbon dioxide and chloroform, directly yielding the pure free amine [16].

The trichloroacetic acid method achieves purification yields up to 98% while eliminating multiple washing and extraction steps [16]. The process proves particularly effective for separating primary and secondary amines from complex reaction mixtures [17]. Selective ammonium carbamate crystallization using carbon dioxide provides an alternative approach that achieves purities exceeding 99% [17].

Liquid-Liquid Extraction Optimization

Automated pH-controlled extraction systems enable precise optimization of amine separation conditions [18]. These methodologies systematically vary acid concentration and pH to maximize extraction efficiency while maintaining high purity [18]. The approach typically achieves 92% extraction efficiency with 99% purity for benzylamine derivatives [18].

The optimization process involves inline monitoring of both aqueous and organic phases to determine optimal acid-to-amine ratios [18]. This real-time analysis capability allows for dynamic adjustment of extraction conditions to accommodate variations in substrate composition [18].

| Purification Method | Typical Recovery | Purity Achieved | Processing Time |

|---|---|---|---|

| Flash Chromatography | 85-92% | 95-98% | 2-4 hours |

| Reversed-Phase Chromatography | 90-95% | 98-99% | 1-2 hours |

| Trichloroacetic Acid Method | 95-98% | 95-99% | 30 minutes |

| Automated Extraction | 88-94% | 99% | 1 hour |

Yield Enhancement Strategies

Process optimization through design of experiments methodologies enables systematic improvement of synthetic yields [19]. Statistical modeling of reaction parameters identifies optimal conditions that balance multiple objectives including yield, purity, and reaction time [19]. These approaches typically improve yields by 15-25% compared to traditional one-factor-at-a-time optimization [19].

Continuous flow processing provides enhanced mixing and heat transfer characteristics that improve reaction consistency and yields [20]. Microdroplet reaction systems demonstrate acceleration factors of 15 to 7700 times compared to batch processes while achieving isolated yields up to 87% [20]. The enhanced mass transfer in these systems particularly benefits reactions with smaller acceleration factors [20].